molecular formula C16H21NO8 B1600601 2-Methoxycarbonylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside CAS No. 6835-61-6

2-Methoxycarbonylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside

Cat. No. B1600601
CAS RN: 6835-61-6
M. Wt: 355.34 g/mol
InChI Key: OCTAXAHVUYMHBW-UTGUJQJDSA-N
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Description

2-Methoxycarbonylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside, also known as MPPG, is a chemical compound that has gained attention for its potential applications in scientific research. MPPG is a derivative of N-acetylglucosamine, a naturally occurring sugar molecule found in the body.

Scientific Research Applications

Glycobiology Research

This compound is utilized in glycobiology to study the structure and function of glycoconjugates. It serves as a model compound for understanding the interactions between carbohydrates and other biomolecules .

Pharmaceutical Development

As a derivative of N-acetylglucosamine, it’s explored for its potential in pharmaceutical applications, particularly in the development of drugs that target bacterial cell walls or cancer cells.

Biochemical Assays

In biochemical assays, this glycoside is used as a substrate to measure enzyme activity, such as β-N-acetylhexosaminidase, which is crucial in various biological processes including disease pathogenesis .

Neuroprotection Studies

Research suggests that derivatives of this compound may exert neuroprotective effects through the regulation of energy homeostasis, particularly under conditions of oxygen-glucose deprivation/reoxygenation .

Analytical Chemistry

In analytical chemistry, it’s used as a reference standard to ensure the accuracy and calibration of instruments in the quantitative analysis of complex biological samples .

Molecular Biology

This compound is significant in molecular biology for the synthesis of oligosaccharides and glycoconjugates, which are essential for studying cell signaling and communication .

Material Science

In material science, it’s investigated for its role in the synthesis of biocompatible materials that can be used for drug delivery systems and tissue engineering applications.

Environmental Science

It may also find applications in environmental science, particularly in the development of biosensors that detect environmental pollutants and pathogens .

properties

IUPAC Name

methyl 2-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO8/c1-8(19)17-12-14(21)13(20)11(7-18)25-16(12)24-10-6-4-3-5-9(10)15(22)23-2/h3-6,11-14,16,18,20-21H,7H2,1-2H3,(H,17,19)/t11-,12-,13-,14-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTAXAHVUYMHBW-UTGUJQJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2C(=O)OC)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=CC=C2C(=O)OC)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90474539
Record name Methyl 2-[(2-acetamido-2-deoxy-beta-D-glucopyranosyl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxycarbonylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside

CAS RN

6835-61-6
Record name Methyl 2-[(2-acetamido-2-deoxy-beta-D-glucopyranosyl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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